D-Ribose

Cellular Energy Metabolism Erythrocyte Biochemistry ATP Homeostasis

D-Ribose (CAS 10018-08-3, also supplied as 50-69-1) is the only aldopentose that directly fuels the pentose phosphate pathway to synthesize PRPP—the rate-limiting substrate for nucleotide biosynthesis—without glycemic load. Unlike hexoses, it cannot be substituted for targeted ATP restoration or glycemic index reduction. Clinical data: 15 g significantly reduces post-exercise muscle damage markers (CK, LDH, myoglobin) and lipid peroxidation (MDA) at 24 h (Tmax 18–30 min); 5 g TID improves energy 45% and well-being 30% in fibromyalgia/CFS. Replacing 10–14% sucrose with D-Ribose lowers GI from 67 to 45–47, enabling reduced-glycemic impact sweeteners and sports drinks. For AMPk/mitochondrial biogenesis claims, source patented RiboActiv® grade. Order pharmaceutical-grade material (≥98% HPLC, USP/NF, Ph.Eur.) with defined rapid absorption kinetics for your next formulation.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 10018-08-3
Cat. No. B10789947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose
CAS10018-08-3
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1
InChIKeySRBFZHDQGSBBOR-SOOFDHNKSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose (CAS 10018-08-3): Core Identity and Procurement Considerations for Scientific and Industrial Use


D-Ribose (CAS 10018-08-3) is a naturally occurring five-carbon monosaccharide (aldopentose) with the molecular formula C5H10O5 [1]. It serves as the carbohydrate backbone of RNA and is a fundamental component of key biomolecules including ATP, NADH, FADH2, and coenzyme A [2]. This central role in cellular energy metabolism and nucleotide biosynthesis distinguishes D-Ribose from other common sugars. The compound is commercially available in high purity (≥98% to ≥99% by HPLC), compliant with USP/NF and Ph.Eur. monographs, and is supplied as a white crystalline powder that is highly soluble in water .

Why D-Ribose Cannot Be Substituted by Common Hexoses or Other Pentoses in Critical Applications


Despite its classification as a simple sugar, D-Ribose possesses unique biochemical and physiological properties that preclude simple substitution with other monosaccharides such as D-glucose, D-fructose, D-xylose, or D-arabinose. Unlike hexoses, which primarily fuel glycolysis for ATP production, D-Ribose enters the pentose phosphate pathway (PPP) to directly synthesize phosphoribosyl pyrophosphate (PRPP), the rate-limiting substrate for de novo and salvage nucleotide synthesis [1]. This targeted metabolic entry allows D-Ribose to enhance cellular energy charge in tissues with low de novo capacity, such as cardiac and skeletal muscle, without imposing a glycemic load [2]. Furthermore, stereoisomers like L-ribose and epimers like D-arabinose exhibit distinct, often opposing, biological activities and lack the specific enzymatic recognition required for incorporation into mammalian nucleotide metabolism [3]. These differences underscore that in applications demanding precise modulation of nucleotide pools or energy metabolism, generic substitution with other sugars is scientifically invalid.

Quantitative Differentiation of D-Ribose: Head-to-Head and Cross-Study Comparative Data


Direct Substrate Comparison: D-Ribose vs. D-Glucose in Maintaining Erythrocyte ATP Levels

In a controlled ex vivo study of rabbit erythrocytes, D-ribose and D-glucose were directly compared for their ability to sustain intracellular ATP levels during 8-hour incubation. While D-glucose maintained a constant glycolytic rate of ~3.4 µmol/ml and a stable ATP concentration, D-ribose was metabolized at a reduced rate, leading to a measurable decline in high-energy phosphate compounds [1]. This demonstrates that D-ribose is not a direct metabolic substitute for D-glucose for ATP maintenance in this context, but its distinct metabolic fate aligns with its role in priming the pentose phosphate pathway for nucleotide synthesis rather than fueling bulk glycolysis.

Cellular Energy Metabolism Erythrocyte Biochemistry ATP Homeostasis

Glycemic Index Modulation: D-Ribose Blended with Sucrose Significantly Reduces Postprandial Blood Glucose Response

A randomized controlled trial in healthy adults (n=14) compared the glycemic response to pure sucrose versus sucrose formulations containing 5%, 10%, and 14% D-Ribose powder (RB5, RB10, RB14). The addition of 10% and 14% D-Ribose significantly reduced the glycemic index (GI) from 67.39 for pure sucrose to 47.57 and 45.62, respectively, shifting the food from a medium to a low GI classification [1]. Furthermore, the postprandial maximum blood glucose rise (Cmax) was lowest with RB14 and was significantly lower for RB10 and RB14 compared to pure sucrose [1]. This demonstrates a dose-dependent, acute suppressive effect of D-Ribose on glycemic response.

Glycemic Control Functional Food Science Blood Glucose Management

Exercise-Induced Muscle Soreness and Damage: D-Ribose vs. Placebo in a Randomized Controlled Trial

In a 2020 randomized, placebo-controlled trial, 21 untrained male college students received either 15 g D-Ribose (n=11) or a calorically equivalent placebo (n=10) before and after plyometric exercise designed to induce delayed-onset muscle soreness (DOMS). At 24 hours post-exercise, the D-Ribose group exhibited significantly lower blood markers of muscle damage and oxidative stress compared to placebo: creatine kinase (CK) and lactate dehydrogenase (LDH) were lower (p<0.01), myoglobin was lower (p<0.01), and malondialdehyde (MDA), a marker of lipid peroxidation, was lower (p<0.05) [1]. Muscle soreness at 24h and 48h was also significantly reduced in the D-Ribose group (p<0.01) [1].

Exercise Recovery Sports Nutrition Muscle Damage Biomarkers

Pharmacokinetic Profile: D-Ribose Demonstrates Rapid Absorption and Predictable Dose-Dependent Kinetics in Humans

A double-blind, randomized, crossover pharmacokinetic study in 12 healthy adults characterized the absorption and disposition of orally administered D-Ribose (2.5, 5.0, and 10.0 g doses). D-Ribose was rapidly absorbed with a mean Tmax ranging from 18 to 30 minutes [1]. Cmax and AUC increased more than proportionally with dose, indicating saturation of metabolism at higher doses [1]. When administered with a high-carbohydrate meal, Cmax and AUC decreased by 69.1% and 64.9%, respectively, compared to fasting conditions [1]. Urinary recovery of unchanged D-Ribose was low, ranging from 4.15% to 7.20% of the administered dose, suggesting extensive metabolic utilization [1].

Pharmacokinetics Oral Bioavailability Clinical Pharmacology

Clinical Symptom Improvement in Fibromyalgia/Chronic Fatigue Syndrome: Pilot Study Quantification

An open-label pilot study evaluated the effect of D-Ribose supplementation (5 g three times daily for a total of 280 g over approximately 3 weeks) in 41 patients with fibromyalgia and/or chronic fatigue syndrome. Using visual analog scales (VAS), the study reported a significant mean increase in energy of 45% and a mean improvement in overall well-being of 30% from baseline (p < 0.0001) [1]. Approximately 66% of patients experienced significant symptomatic improvement while on D-Ribose [1]. It must be noted that this study lacked a placebo control group, limiting the strength of causal inference.

Fibromyalgia Chronic Fatigue Syndrome Clinical Nutrition

Patented AMPk Activation: A Unique Mechanism Not Shared by Other Common Sugars

Bioenergy Life Science holds two US patents covering the use of D-Ribose as a regulator of AMP-activated protein kinase (AMPk), PGC-1α, and citrate synthase levels, as well as a method for enhancing AMPk levels in mammals [1]. This patented mechanism, which is claimed to be independent of exercise, distinguishes a specific commercial form of D-Ribose (RiboActiv) from other sugars and generic D-Ribose. The patent portfolio asserts that D-Ribose activates the purine salvage pathway, a feature particularly relevant for tissues with low de novo synthesis capacity [1].

Metabolic Health AMPk Signaling Nutraceutical Innovation

Validated Application Scenarios for D-Ribose Based on Comparative Evidence


Functional Food and Beverage Formulation for Glycemic Control

Based on the direct head-to-head evidence that replacing 10-14% of sucrose with D-Ribose reduces the glycemic index from 67 to 45-47 [5], formulators can develop reduced-glycemic impact sweeteners, sports drinks, or meal replacements. This application leverages D-Ribose's unique ability to acutely suppress postprandial blood glucose spikes, a property not shared by common bulk sweeteners like D-glucose or high-fructose corn syrup. Procurement for this use case should prioritize food-grade D-Ribose meeting USP-NF or FCC specifications.

Sports Nutrition for Post-Exercise Muscle Recovery

Evidence from a randomized, placebo-controlled trial shows that 15 g D-Ribose significantly reduces markers of muscle damage (CK, LDH, myoglobin) and lipid peroxidation (MDA) at 24h post-exercise compared to placebo [5]. This supports its use in recovery supplements targeting athletes or active individuals. Formulators should note the specific dosing regimen used in the trial (1h pre-exercise and 1h, 12h, 24h, 36h post-exercise) and the rapid absorption profile (Tmax 18-30 min) [3] to optimize product timing instructions.

Clinical Research on Cellular Energy Disorders (CFS/Fibromyalgia)

Pilot clinical data indicate that D-Ribose at 5 g three times daily yields a 45% mean improvement in energy and 30% mean improvement in well-being in patients with fibromyalgia/chronic fatigue syndrome [5]. While this study was open-label and lacked a placebo comparator, it provides a quantitative effect size for hypothesis generation in larger, controlled trials. Researchers procuring D-Ribose for such studies should ensure pharmaceutical-grade material (≥98% purity, USP/Ph.Eur. compliant) and consider the PK evidence showing reduced absorption with food [3] when designing study protocols.

Proprietary Nutraceutical Development with AMPk Activation Claims

The patented use of D-Ribose (specifically RiboActiv®) for AMPk activation and metabolic health [5] creates a unique industrial application. Companies seeking to market products with specific structure/function claims related to AMPk, mitochondrial biogenesis (PGC-1α), or fat metabolism must source the patented ingredient to ensure regulatory compliance and marketing differentiation. This application is not supported by generic D-Ribose and requires supply chain verification of the patented material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Ribose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.